TCID - 30675-13-9

TCID

Catalog Number: EVT-254574
CAS Number: 30675-13-9
Molecular Formula: C9H2Cl4O2
Molecular Weight: 283.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TCID, or Tissue Culture Infectious Dose, is a method used to quantify the amount of infectious virus present in a sample. It is defined as the dose of virus that will infect 50% of a given cell culture. TCID50, representing the dose required to infect 50% of cell cultures, is a commonly used metric. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Standardization of TCID50 Assays: While TCID50 is widely used, there is some variability in how the assay is performed. More standardized protocols would improve the comparability of results across different studies. [, ]
  • Development of More Sensitive Techniques: While TCID50 is a valuable tool, new techniques that can detect even smaller amounts of infectious virus would be beneficial, especially for studying viruses with low replication rates or for detecting latent infections. []
Source and Classification

TCID is classified under chiral resolution techniques, which are essential for synthesizing enantiomers. The process is particularly relevant in the context of producing compounds that exhibit specific biological activities based on their chirality. A notable application of TCID involves the precursor of Paclobutrazol, a chiral plant growth regulator, underscoring its relevance in agrochemical applications .

Synthesis Analysis

The synthesis of compounds via TCID typically involves several critical parameters:

  • Temperature Cycling: The process involves alternating between high and low temperatures to promote the selective crystallization of one enantiomer over another.
  • Cooling Rates: Effective cooling rates must be established to optimize crystal growth and minimize racemization.
  • Suspension Density: The concentration of the racemic mixture plays a significant role in the kinetics of deracemization.
  • Chiral Excess: The initial chiral excess (c.e.e.) influences the direction and rate of deracemization. Studies indicate that starting with a c.e.e. as low as 2% can still yield effective results .
Molecular Structure Analysis

The molecular structure involved in TCID typically features compounds that can form conglomerate crystals. These structures are characterized by:

  • Conglomerate Formation: This property allows for the separation of enantiomers during crystallization.
  • Rapid Racemization Kinetics: Compounds used in TCID generally exhibit fast racemization rates when subjected to specific conditions, such as treatment with sodium hydroxide .
  • Thermal Stability: The compounds must demonstrate stability under varying temperature conditions to withstand the cycling process without decomposing.

The molecular architecture often includes functional groups conducive to forming stable chiral centers, which are critical for achieving high enantiomeric purity.

Chemical Reactions Analysis

Chemical reactions involved in TCID primarily focus on:

  • Racemization: The reversible conversion between enantiomers, which is essential for establishing an equilibrium that favors one enantiomer.
  • Crystallization: Selective crystallization occurs as temperature cycles promote the preferential growth of one enantiomer over another.
  • Kinetic Studies: Analyzing the reaction kinetics allows researchers to determine optimal conditions for maximizing yield and purity.

The effectiveness of TCID can be influenced by various factors, including temperature range, heating/cooling rates, and the specific properties of the compound being processed .

Mechanism of Action

The mechanism underlying TCID involves several key steps:

  1. Temperature Cycling: Alternating temperatures induce changes in solubility and crystallization behavior.
  2. Racemization Dynamics: The system reaches a state where one enantiomer begins to dominate due to preferential crystallization.
  3. Chiral Amplification: As one enantiomer crystallizes preferentially, its concentration increases, further driving the reaction toward enantiopurity.

This mechanism is supported by kinetic analyses that reveal how varying initial c.e.e. affects the direction and efficiency of deracemization .

Physical and Chemical Properties Analysis

The physical and chemical properties relevant to TCID include:

  • Solubility: Compounds used in TCID typically exhibit low solubility in water, which aids in selective crystallization.
  • Thermal Stability: High thermal stability is essential for withstanding multiple cycles without degradation.
  • Crystal Growth Rate: Rapid crystal growth is necessary for efficient separation during deracemization processes.

These properties are critical for ensuring that the TCID process yields high-purity enantiomers effectively .

Applications

TCID has several significant applications across various scientific fields:

  • Pharmaceuticals: It is used extensively for synthesizing chiral drugs where specific enantiomers exhibit desired therapeutic effects.
  • Agrochemicals: The production of chiral plant growth regulators like Paclobutrazol highlights its importance in agricultural chemistry.
  • Material Science: Chiral materials synthesized through TCID can have unique optical properties useful in advanced material applications.
Mechanistic Insights into TCID as a Deubiquitinating Enzyme Inhibitor

Selective Inhibition of UCH-L3 Isoform

TCID (4,5,6,7-Tetrachloroindan-1,3-dione; CAS 30675-13-9) is a potent and cell-permeable small molecule inhibitor that selectively targets the ubiquitin C-terminal hydrolase L3 (UCH-L3) deubiquitinating enzyme (DUB). Biochemical characterization reveals TCID inhibits UCH-L3 with an IC₅₀ of 0.6 μM, demonstrating significant potency against this enzyme isoform [1] [8] [9]. UCH-L3 belongs to the ubiquitin C-terminal hydrolase family of DUBs, which processes ubiquitin precursors and ubiquitinated proteins to regulate cellular ubiquitin homeostasis. TCID diminishes ubiquitination of specific neuronal substrates, notably reducing glycine transporter GlyT2 ubiquitination in brainstem and spinal cord primary neurons at concentrations of 10 μM after 1-2 hours of treatment [1] [8]. This effect on GlyT2 ubiquitination occurs through direct enzymatic inhibition rather than altered transporter internalization, as evidenced by TCID's inability to affect YFP-GLT-1 accumulation in intracellular vesicles under similar conditions [8]. The compound's selectivity profile positions it as a valuable pharmacological tool for dissecting UCH-L3-specific functions within the complex DUB network.

Table 1: Comparative Profile of UCH-L3 Inhibitors

CompoundMolecular TargetIC₅₀ (μM)Selectivity (vs UCH-L1)Key Functional Effect
TCIDUCH-L30.6>125-foldReduces GlyT2 ubiquitination
LDN-57444UCH-L1~25Selective for UCH-L1Not applicable
SB1-F-22UCH familyVariableLimited dataGeneral DUB inhibition

Structural Basis for Isoform Selectivity Over UCH-L1

The molecular architecture of TCID (C₉H₂Cl₄O₂; MW 283.92 g/mol) features a tetrachloro-substituted indanedione scaffold that confers remarkable selectivity for UCH-L3 over its structurally related isoform UCH-L1 [1] [8]. While UCH-L1 and UCH-L3 share approximately 52% amino acid identity in their catalytic domains, TCID exhibits >125-fold selectivity for UCH-L3 (IC₅₀ = 0.6 μM) versus UCH-L1 (IC₅₀ = 75 μM) [1] [9]. This pronounced selectivity stems from subtle differences in the catalytic clefts of these hydrolases. The UCH-L3 catalytic site contains a C95 residue essential for its hydrolytic activity, and TCID's chloroindanedione moiety strategically interacts with residues surrounding this active site [2] [6]. The tetrachlorination pattern creates steric and electronic complementarity with UCH-L3's substrate-binding pocket that cannot be achieved with the UCH-L1 isoform. Notably, mutation of the catalytic cysteine (C95S in UCH-L3; C90S in UCH-L1) completely abolishes enzymatic activity and prevents TCID-mediated effects on pluripotency markers in prostate cancer models, confirming the inhibitor's dependence on the active catalytic site for function [2]. Molecular docking studies suggest that TCID's rigid, planar structure and chlorine distribution allow optimal van der Waals contacts within UCH-L3's binding groove, while unfavorable steric clashes occur with UCH-L1's distinct loop conformations near the catalytic cleft.

Modulation of Ubiquitin-Dependent Proteasomal Pathways

TCID-mediated inhibition of UCH-L3 disrupts ubiquitin homeostasis and proteasomal degradation pathways through several distinct mechanisms. As a deubiquitinating enzyme, UCH-L3 normally cleaves ubiquitin from protein substrates, preventing their degradation by the 26S proteasome complex [3] [10]. TCID treatment diminishes GlyT2 ubiquitination in neuronal cells, demonstrating its ability to alter ubiquitination levels of specific transporter proteins [1] [8]. This occurs because UCH-L3 inhibition prevents deubiquitination, leading to sustained ubiquitin marks that target substrates for proteasomal degradation. In cancer models, UCH-L3 modulates stem cell-like properties through the PI3K/Akt signaling pathway. TCID treatment effectively mimics UCH-L3 knockdown by reducing expression of pluripotency markers (Oct4, Nanog, BMI1) and suppressing sphere-forming ability in prostate cancer cells [2]. This positions UCH-L3 as a negative regulator of cancer stem cell characteristics, with TCID serving as a chemical tool to probe this relationship.

The ubiquitin-proteasome pathway comprises a cascade of enzymes (E1 activating, E2 conjugating, E3 ligating) that mediate ubiquitin attachment, while deubiquitinating enzymes like UCH-L3 reverse this process [3] [5] [10]. TCID shifts this balance toward increased ubiquitination of UCH-L3-specific substrates, thereby promoting their proteasomal degradation. Research indicates that prolonged TCID exposure (≥2 hours) produces more significant effects on substrate ubiquitination than acute treatment, suggesting time-dependent accumulation of inhibitory effects on the UCH-L3 catalytic cycle [1] [8]. This modulation extends beyond neuronal systems, as UCH-L3 inhibition affects multiple cellular processes including protein trafficking, stem cell maintenance, and cancer progression pathways through altered ubiquitin dynamics.

Table 2: Cellular Processes Modulated by TCID Through UCH-L3 Inhibition

Cellular ProcessEffect of TCIDObserved OutcomeExperimental System
Glycine Transporter RegulationDiminished GlyT2 ubiquitinationAltered transporter stabilityPrimary neurons
Cancer Stem Cell PropertiesReduced pluripotency marker expressionSuppressed sphere-forming abilityProstate cancer cells
Ubiquitin HomeostasisAltered substrate ubiquitination profilesShifted ubiquitin-proteasome balanceMultiple cell types

Table 3: Compound Profile of TCID

PropertyValue/Description
Chemical Name4,5,6,7-Tetrachloroindan-1,3-dione
Synonyms4,5,6,7-Tetrachloro-1H-Indene-1,3(2H)-dione
CAS Number30675-13-9
Molecular FormulaC₉H₂Cl₄O₂
Molecular Weight283.92 g/mol
SMILESO=C1CC(C2=C1C(Cl)=C(Cl)C(Cl)=C2Cl)=O
TargetUbiquitin C-terminal hydrolase-L3 (UCH-L3)
Primary Biological EffectSelective inhibition of deubiquitinating enzyme activity

Properties

CAS Number

30675-13-9

Product Name

TCID

IUPAC Name

4,5,6,7-tetrachloroindene-1,3-dione

Molecular Formula

C9H2Cl4O2

Molecular Weight

283.9 g/mol

InChI

InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2

InChI Key

IDLAOWFFKWRNHB-UHFFFAOYSA-N

SMILES

C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Synonyms

4,5,6,7-tetrachloroindan-1,3-dione
UCH 23
UCH-23
UCH23 cpd

Canonical SMILES

C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.